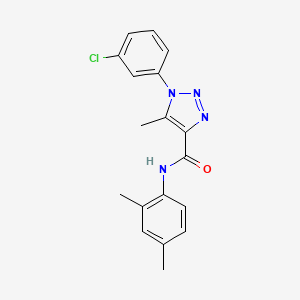
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, also known as CTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTM is a triazole-based compound that exhibits unique properties, which make it a valuable tool in studying various biological processes.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its specificity for certain enzymes and biological processes. This makes it a valuable tool for studying these processes in vitro and in vivo. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its potential toxicity. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have cytotoxic effects on some cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide. One area of interest is in the development of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide analogs with improved properties, such as increased specificity or reduced toxicity. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may be useful in combination with other drugs for the treatment of cancer or other diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile with 2,4-dimethylphenylhydrazine to form 3-chloro-N-(2,4-dimethylphenyl)benzamide. This intermediate is then reacted with methyl isocyanate to yield 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide. The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is relatively straightforward and can be performed in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-7-8-16(12(2)9-11)20-18(24)17-13(3)23(22-21-17)15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMDHNWOZWHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

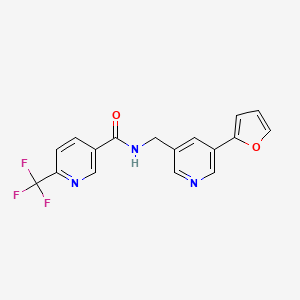
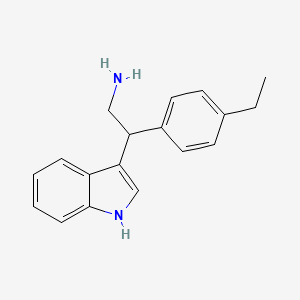


![6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one](/img/structure/B2790931.png)
![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
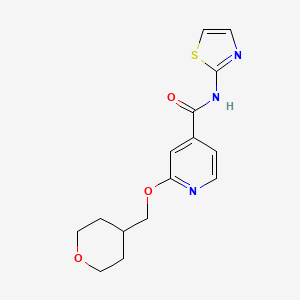
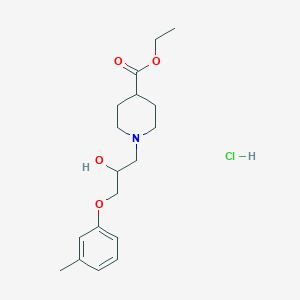
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)
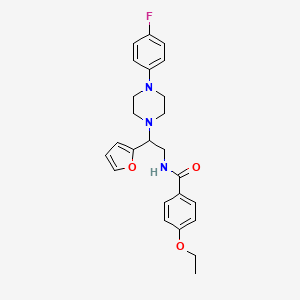
![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2790946.png)